molecular formula C18H25NO5 B12772428 alpha-(2-(Acetyloxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide CAS No. 135726-59-9

alpha-(2-(Acetyloxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide

Cat. No.: B12772428
CAS No.: 135726-59-9
M. Wt: 335.4 g/mol
InChI Key: OENIEGIWPJQZRU-UHFFFAOYSA-N
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Description

Alpha-(2-(Acetyloxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-(Acetyloxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide typically involves multiple steps:

    Formation of the Dioxolane Ring: The initial step involves the formation of the 1,3-dioxolane ring. This can be achieved through the reaction of an appropriate diol with an aldehyde or ketone under acidic conditions.

    Acetylation: The hydroxyl group is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Amidation: The final step involves the formation of the acetamide group. This is typically done by reacting the intermediate with an amine, in this case, N-((4-methylphenyl)methyl)amine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-(Acetyloxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide can undergo various chemical reactions, including:

    Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products

    Hydrolysis: Acetic acid, corresponding amines.

    Oxidation: Carboxylic acids.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound could be used in studies involving enzyme inhibition or receptor binding assays.

    Industrial Applications: It might be utilized in the production of specialty chemicals or as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which alpha-(2-(Acetyloxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and acetamide group could play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    Alpha-(2-(Hydroxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide: Similar structure but with a hydroxyl group instead of an acetyloxy group.

    Alpha-(2-(Methoxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide: Contains a methoxy group instead of an acetyloxy group.

Uniqueness

Alpha-(2-(Acetyloxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide is unique due to the presence of the acetyloxy group, which can influence its reactivity and interactions with biological targets. This functional group can be hydrolyzed to release acetic acid, potentially affecting the compound’s pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

135726-59-9

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

[3-(2-methyl-1,3-dioxolan-2-yl)-4-[(4-methylphenyl)methylamino]-4-oxobutyl] acetate

InChI

InChI=1S/C18H25NO5/c1-13-4-6-15(7-5-13)12-19-17(21)16(8-9-22-14(2)20)18(3)23-10-11-24-18/h4-7,16H,8-12H2,1-3H3,(H,19,21)

InChI Key

OENIEGIWPJQZRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(CCOC(=O)C)C2(OCCO2)C

Origin of Product

United States

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